1-Oxazol-4-YL-ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-oxazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4(7)5-2-8-3-6-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZJBIGWTNAOPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=COC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859046-10-9 | |
| Record name | 1-(1,3-oxazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Kinetics in 1 Oxazol 4 Yl Ethanone Chemistry
Detailed Analysis of Oxazole (B20620) Ring Formation Mechanisms
The synthesis of the oxazole ring, a key structural motif in many pharmacologically active compounds, can be achieved through several named reactions, each with a distinct mechanistic pathway. The Robinson-Gabriel and Fischer syntheses are classic examples that illustrate the fundamental steps of cyclization and dehydration.
Protonation and Cyclization Pathways
Robinson-Gabriel Synthesis: This method involves the intramolecular cyclization of α-acylamino ketones, which serve as the precursors to the oxazole ring. The reaction is typically catalyzed by strong acids such as sulfuric acid or phosphorus pentachloride. tandfonline.com The mechanism commences with the protonation of the carbonyl oxygen of the ketone moiety, which enhances its electrophilicity. Subsequently, the amide oxygen acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered cyclic intermediate, an oxazoline derivative.
Fischer Oxazole Synthesis: In this approach, an aldehyde cyanohydrin reacts with an aldehyde in the presence of anhydrous hydrogen chloride. The first step involves the protonation of the nitrile nitrogen of the cyanohydrin by HCl. This is followed by the nucleophilic attack of the chloride ion on the nitrile carbon, leading to the formation of an iminochloride intermediate. wikipedia.org The lone pair of electrons on the nitrogen of this intermediate then attacks the carbonyl carbon of the second aldehyde molecule, initiating the cyclization process.
Dehydration Processes
A critical step in the formation of the aromatic oxazole ring is the elimination of a water molecule from the cyclic intermediate.
In the Robinson-Gabriel synthesis , the protonated oxazoline intermediate undergoes dehydration. An adjacent proton is abstracted by a weak base (like the conjugate base of the acid catalyst), leading to the formation of a double bond within the ring and the expulsion of a water molecule. This aromatization step is the driving force for the reaction.
Role of Intermediates in Reaction Progression
The progression of oxazole ring formation is dictated by the generation and subsequent reaction of key intermediates.
α-Acylamino ketones: These are the foundational substrates in the Robinson-Gabriel synthesis. Their structure contains both the nucleophilic amide and the electrophilic ketone functionalities necessary for the intramolecular cyclization.
Oxazoline derivatives: These five-membered heterocyclic compounds are the immediate products of the cyclization step in the Robinson-Gabriel synthesis. Their subsequent dehydration is essential for the formation of the aromatic oxazole ring.
Iminochloride: This intermediate is characteristic of the Fischer oxazole synthesis. Its formation from the cyanohydrin is a crucial activation step, rendering the carbon atom susceptible to nucleophilic attack by the aldehyde. wikipedia.org
Chloro-oxazoline: This is another key intermediate in the Fischer synthesis, formed after the initial cyclization and before the final elimination of HCl to form the aromatic oxazole. wikipedia.org
Tosylmethyl isocyanide (TosMIC) Adducts: In the Van Leusen oxazole synthesis, the reaction proceeds through an oxazoline intermediate formed from the reaction of deprotonated TosMIC with an aldehyde. This intermediate then undergoes base-promoted elimination of the tosyl group to form the oxazole ring. organic-chemistry.orgnih.govmdpi.com
Mechanistic Investigations of Functional Group Transformations
The acetyl group at the 4-position of 1-Oxazol-4-yl-ethanone significantly influences the reactivity of the oxazole ring towards various reagents. The following sections delve into the mechanisms of key functional group transformations.
Nucleophilic and Electrophilic Substitution Reactions
The oxazole ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic attack but more susceptible to nucleophilic substitution, particularly when appropriately substituted.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the oxazole ring is a rare event but can occur, primarily at the C2 position, especially if a good leaving group is present. The presence of electron-withdrawing groups on the ring can facilitate this reaction. The mechanism typically proceeds through an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The nucleophile attacks the electron-deficient carbon atom, leading to the formation of this tetrahedral intermediate. The aromaticity is then restored by the departure of the leaving group.
Electrophilic Aromatic Substitution (SEAr): Electrophilic substitution on the oxazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen and oxygen atoms. However, the presence of electron-donating substituents can activate the ring towards electrophilic attack. When it does occur, substitution is directed to the C5 position. The reaction proceeds through a standard SEAr mechanism, which involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocationic intermediate known as a sigma complex or Wheland intermediate . lumenlearning.com A subsequent deprotonation step restores the aromaticity of the oxazole ring.
Cycloaddition Reactions Involving Oxazole
The oxazole ring can participate as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. tandfonline.com This reactivity provides a powerful tool for the synthesis of substituted pyridines and other heterocyclic systems.
The Diels-Alder reaction of an oxazole with a dienophile is a concerted pericyclic reaction that proceeds through a single, cyclic transition state. The oxazole acts as the 4π-electron component, and the dienophile provides the 2π-electron system. The reaction is facilitated by electron-donating groups on the oxazole ring, which raise the energy of the Highest Occupied Molecular Orbital (HOMO), and by electron-withdrawing groups on the dienophile, which lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
The use of Brønsted or Lewis acids can catalyze the reaction by coordinating to the nitrogen atom of the oxazole. nih.govacs.org This coordination lowers the LUMO energy of the oxazole diene system, thereby accelerating the reaction and often enhancing its regioselectivity and stereoselectivity. The initial cycloadduct is often unstable and can undergo a retro-Diels-Alder reaction or further transformations, such as the loss of a small molecule, to yield a stable aromatic product like a pyridine (B92270) derivative. The regio- and stereoselectivity of the reaction are governed by the electronic and steric properties of both the oxazole and the dienophile, with the endo product typically being favored due to secondary orbital interactions in the transition state. nih.gov
Below is a table summarizing the key reaction mechanisms discussed:
| Reaction Type | Key Reactants | Key Intermediates | Driving Force |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Protonated carbonyl, Oxazoline | Aromatization |
| Fischer Oxazole Synthesis | Aldehyde cyanohydrin, Aldehyde | Iminochloride, Chloro-oxazoline | Aromatization |
| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Oxazoline | Elimination of TosH |
| Nucleophilic Aromatic Substitution | Substituted Oxazole, Nucleophile | Meisenheimer complex | Restoration of aromaticity |
| Electrophilic Aromatic Substitution | Activated Oxazole, Electrophile | Wheland intermediate | Restoration of aromaticity |
| Diels-Alder Reaction | Oxazole, Dienophile | Cyclic transition state | Formation of a stable six-membered ring |
Oxidation and Reduction Pathways
The chemical reactivity of this compound is characterized by the potential for both oxidation and reduction reactions, primarily centered around the acetyl group and the oxazole ring itself.
Oxidation Pathways:
The oxidation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions. A notable transformation involves the oxidation of the oxazole ring. Research on similar 4- and 5-substituted 2H-oxazoles has shown that enzymatic oxidation can occur. Specifically, aldehyde oxidase has been identified as a catalyst for the ring oxidation of these compounds to their corresponding 2-oxazolone derivatives nih.gov. This suggests a plausible metabolic or biomimetic oxidation pathway for this compound, potentially yielding 1-(2-oxo-2,3-dihydro-oxazol-4-yl)-ethanone.
Furthermore, the acetyl group is susceptible to oxidation. Strong oxidizing agents could potentially convert the acetyl moiety into a carboxylic acid group, yielding oxazole-4-carboxylic acid. The oxidation of a similar compound, 4-(hydroxymethyl)oxazole, to 2-phenyloxazole-4-carboxylic acid has been documented, supporting the feasibility of this oxidative transformation of the acetyl side chain researchgate.net.
Reduction Pathways:
The primary site for reduction in this compound is the carbonyl group of the acetyl moiety. Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the ketone to a secondary alcohol, forming 1-(oxazol-4-yl)ethanol. This reaction is a common transformation for ketones and is expected to proceed readily under standard reduction conditions.
Further reduction of the oxazole ring itself is more challenging due to its aromatic nature. However, under harsh conditions, such as high-pressure hydrogenation with specific catalysts, the ring could potentially be reduced.
Kinetic Studies of Key Synthetic Steps
The synthesis of this compound and related oxazole derivatives involves several key steps, the kinetics of which are crucial for process optimization and understanding reaction mechanisms.
Reaction Rate Determinations
The rate of formation of this compound is significantly influenced by factors such as reactant concentrations, temperature, and the presence of a catalyst. For the synthesis of related heterocyclic compounds like pyrazole-4-carbonitrile derivatives, studies have shown that the reaction time can be significantly reduced through the use of efficient catalysts nih.gov. While specific rate constants for the synthesis of this compound are not widely reported, analogous reactions suggest that the rate law would likely be second order, depending on the concentration of the key reactants.
To illustrate the determination of reaction rates, consider a hypothetical synthesis of this compound. The rate of reaction could be monitored by measuring the concentration of the product over time using techniques like High-Performance Liquid Chromatography (HPLC).
Table 1: Hypothetical Reaction Rate Data for the Synthesis of this compound
| Time (minutes) | Concentration of this compound (M) |
| 0 | 0 |
| 10 | 0.025 |
| 20 | 0.045 |
| 30 | 0.060 |
| 40 | 0.070 |
| 50 | 0.078 |
| 60 | 0.085 |
This table presents hypothetical data for illustrative purposes.
Activation Energy Calculations
The activation energy (Ea) for a chemical reaction provides insight into the temperature sensitivity of the reaction rate. It can be determined by studying the effect of temperature on the rate constant, typically using the Arrhenius equation. For the synthesis of complex heterocyclic molecules, the activation energy can be influenced by the specific reaction pathway and the stability of intermediates.
Table 2: Hypothetical Temperature Dependence of the Rate Constant for this compound Synthesis
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) |
| 300 | 0.015 |
| 310 | 0.032 |
| 320 | 0.065 |
| 330 | 0.128 |
| 340 | 0.245 |
This table presents hypothetical data for illustrative purposes to demonstrate the calculation of activation energy.
From such data, a plot of ln(k) versus 1/T would yield a straight line with a slope of -Ea/R, allowing for the calculation of the activation energy.
Influence of Catalysts on Reaction Kinetics
Catalysts play a pivotal role in the synthesis of oxazole derivatives by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In the synthesis of related nitrogen-containing heterocycles, various transition metal catalysts have been shown to be effective. For instance, palladium(II) complexes have been successfully employed as heterocatalysts in the synthesis of pyrazole-4-carbonitrile derivatives, demonstrating high efficiency and reusability nih.gov.
The choice of catalyst can significantly impact the kinetics. Vanadium complexes with ligands containing oxazole structural units have been used in polymerization reactions, where the substitution pattern on the oxazole ligand was found to influence the catalyst's activity mdpi.com. This highlights the tunability of reaction kinetics through catalyst design.
Table 3: Hypothetical Influence of Different Catalysts on the Rate of Synthesis of this compound
| Catalyst | Rate Constant (k) (M⁻¹s⁻¹) at 320 K | Yield (%) |
| None | 0.005 | 35 |
| Catalyst A (e.g., Lewis Acid) | 0.065 | 78 |
| Catalyst B (e.g., Palladium Complex) | 0.150 | 92 |
This table presents hypothetical data to illustrate the comparative effect of different catalysts.
Advanced Spectroscopic and Analytical Characterization for 1 Oxazol 4 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the chemical environment of magnetic nuclei, such as ¹H and ¹³C, within a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, a complete structural map of 1-Oxazol-4-YL-ethanone can be constructed.
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the oxazole (B20620) ring and the acetyl methyl group. The aromatic protons on the oxazole ring are typically found in the downfield region of the spectrum due to the deshielding effect of the heterocyclic ring system. Specifically, the proton at the C-2 position (H-2) and the proton at the C-5 position (H-5) are expected to appear as sharp singlets, given the absence of adjacent protons for spin-spin coupling. The methyl protons (-CH₃) of the acetyl group also produce a characteristic singlet, but at a much higher field (upfield) compared to the aromatic protons. The electron-withdrawing nature of the adjacent carbonyl group shifts this signal slightly downfield relative to a typical alkyl methyl group. ipb.pt
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Interactive Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (Oxazole Ring) | 8.0 - 8.5 | Singlet |
| H-5 (Oxazole Ring) | 7.8 - 8.2 | Singlet |
| -CH₃ (Acetyl Group) | 2.4 - 2.7 | Singlet |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. illinois.edupdx.edu
The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, five distinct signals are expected. The carbonyl carbon (C=O) of the acetyl group is the most deshielded, appearing significantly downfield (typically >190 ppm) acgpubs.orglibretexts.org. The carbon atoms of the oxazole ring (C-2, C-4, and C-5) resonate in the aromatic region (approximately 120–160 ppm) ias.ac.inbeilstein-journals.org. Due to the influence of the adjacent nitrogen and oxygen atoms, their specific chemical shifts can vary. The C-4 carbon, being attached to the acetyl group, is expected to be a quaternary carbon and may show a weaker signal intensity compared to the protonated carbons oregonstate.edu. The methyl carbon (-CH₃) of the acetyl group is the most shielded, appearing in the upfield region of the spectrum illinois.edulibretexts.org.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Interactive Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 190 - 198 |
| C-2 (Oxazole Ring) | 150 - 155 |
| C-4 (Oxazole Ring) | 138 - 145 |
| C-5 (Oxazole Ring) | 125 - 135 |
| -CH₃ (Acetyl Group) | 25 - 30 |
Note: Predicted values are based on typical chemical shift ranges for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. libretexts.orgias.ac.inoregonstate.edu
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity between atoms. youtube.comyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For the parent this compound, which lacks proton-proton coupling, the COSY spectrum would primarily show diagonal peaks with no cross-peaks. However, for substituted derivatives, COSY is essential for tracing proton-proton networks within the substituents.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations) libretexts.org. This technique would definitively link the proton at C-2 to the C-2 carbon, the proton at C-5 to the C-5 carbon, and the methyl protons to the methyl carbon, confirming their assignments in the 1D spectra. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons over two to four bonds libretexts.org. This is the key experiment for piecing together the molecular skeleton. For this compound, the following correlations would be expected:
The methyl protons (-CH₃) would show a correlation to the carbonyl carbon (C=O) (two-bond coupling) and the C-4 of the oxazole ring (three-bond coupling).
The H-5 proton would show correlations to the C-4 of the ring (two-bond coupling) and potentially to the carbonyl carbon (three-bond coupling).
The H-2 proton might show a long-range correlation to C-4. These correlations provide unequivocal evidence for the attachment of the acetyl group to the C-4 position of the oxazole ring. youtube.comlibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.netclockss.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition nih.gov. For this compound, with a molecular formula of C₅H₅NO₂, the calculated exact mass (monoisotopic mass) is 111.0320 Da. An HRMS measurement confirming this value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential isobaric compounds. nih.govbeilstein-journals.org
In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation into smaller, characteristic ions. The analysis of these fragments provides a "fingerprint" that helps to confirm the molecular structure. chemguide.co.uklibretexts.orgmiamioh.edu For this compound, the fragmentation is dictated by the ketone functional group and the oxazole ring. clockss.org
Key fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for ketones. Cleavage of the bond between the carbonyl group and the oxazole ring results in the formation of a stable acylium ion, [CH₃CO]⁺, which would produce a prominent peak at m/z 43. chemguide.co.uklibretexts.org
Loss of a Methyl Radical: Alpha-cleavage can also occur on the other side of the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion at m/z 96.
Ring Fragmentation: The oxazole ring itself can fragment. Common losses from oxazole rings include neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), and the formyl radical (HCO•), leading to various smaller fragment ions. clockss.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
Interactive Data Table
| m/z | Ion Structure / Proposed Fragment | Fragmentation Pathway |
| 111 | [C₅H₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 96 | [C₄H₂NO₂]⁺ | Loss of •CH₃ from M⁺˙ |
| 69 | [C₃H₃NO]⁺˙ | Putative fragment from ring cleavage |
| 43 | [CH₃CO]⁺ | Acylium ion from alpha-cleavage |
Coupled Techniques (e.g., GC-MS, LC-MS)
Coupled chromatographic and mass spectrometric techniques are indispensable for the separation and identification of this compound and its derivatives within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly well-suited for the analysis of volatile and thermally stable compounds. nih.gov In the context of oxazole derivatives, GC-MS provides information on their molecular weight and elemental composition. researchgate.net The electron ionization (EI) mass spectra generated can be used to elucidate the fragmentation patterns of the molecules, offering valuable structural information. researchgate.net However, a significant limitation of GC-MS is its restriction to volatile analytes, which may necessitate chemical derivatization for many non-volatile metabolites. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is not limited by sample volatility and can analyze a wide range of molecular weights. nih.gov This makes it highly suitable for the characterization of diverse oxazole derivatives. nih.govresearchgate.net LC-MS methods, particularly those employing soft ionization techniques like electrospray ionization (ESI), are less sensitive in some cases compared to GC-MS but are crucial for analyzing polar and non-polar compounds in various matrices. mdpi.comnih.gov Supercritical fluid chromatography (SFC) coupled with mass spectrometry has also emerged as a promising alternative for the analysis of polar nitrogen-containing heterocyclic compounds. mdpi.com
Table 1: Comparison of Coupled Analytical Techniques
| Technique | Principle | Applicability to this compound | Information Provided |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Suitable for volatile and thermally stable derivatives. | Retention time, molecular weight, elemental composition, and fragmentation patterns. |
| LC-MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Applicable to a broad range of derivatives, including polar and non-polar compounds. | Retention time, molecular weight, and structural information from tandem MS. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The oxazole ring exhibits a set of characteristic vibrational frequencies that serve as a spectroscopic fingerprint. The computed anharmonic vibrational frequencies for the parent oxazole molecule show good agreement with experimental data, particularly in the 600-1400 cm⁻¹ range. researchgate.net These vibrations arise from the stretching and bending of the C-C, C-N, C-O, and C-H bonds within the heterocyclic ring. The specific positions of these bands can be influenced by the nature and position of substituents on the ring.
The carbonyl (C=O) stretching vibration is one of the most intense and easily identifiable peaks in the IR spectrum of this compound. spectroscopyonline.com This absorption typically occurs in a distinct region of the spectrum, generally between 1665 and 1760 cm⁻¹. orgchemboulder.com For ketones, the C=O stretch is typically observed in the range of 1710 to 1740 cm⁻¹. pg.edu.pl
The precise frequency of the carbonyl absorption is sensitive to the molecular environment. Conjugation of the carbonyl group with the oxazole ring is expected to lower the stretching frequency. pg.edu.pl For instance, the C=O stretch for saturated ketones generally appears around 1715 ± 10 cm⁻¹, while conjugation with an aromatic ring, as in acetophenone, shifts this peak to a lower wavenumber, such as 1686 cm⁻¹. spectroscopyonline.com This shift is a key diagnostic feature for confirming the structure of this compound.
Table 2: Key IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1670 - 1780 | Strong, Sharp |
| Oxazole Ring | Ring Stretching | 1400 - 1600 | Medium to Strong |
| C-H (Aromatic/Heterocyclic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Methyl) | Stretch | 2850 - 3000 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.
The UV-Vis spectrum of this compound and its derivatives is characterized by one or more absorption maxima (λmax), which correspond to electronic transitions between molecular orbitals. These transitions are typically of the π → π* and n → π* type. ekb.eg For many oxazole derivatives, the absorption maxima are found in the range of 355 - 495 nm. globalresearchonline.net The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is a characteristic constant for a particular substance at a specific wavelength.
The polarity of the solvent can significantly influence the position of the absorption maxima in the UV-Vis spectra of oxazole derivatives, a phenomenon known as solvatochromism. globalresearchonline.net The effect of the solvent on the UV-Vis absorption spectra is complex and depends on the nature of the solute-solvent interactions. ekb.eg While the UV-Vis absorption spectra of some naphthoxazole derivatives have been found to be insensitive to solvent polarity, their fluorescence spectra show a significant solvatochromic effect. nih.govresearchgate.net In other cases, a change in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. For example, in some thienylazo-thiophene dyes, DMF, a polar aprotic solvent, caused a greater bathochromic shift compared to acetone and methanol. ekb.eg This sensitivity to the solvent environment can provide valuable information about the electronic structure and intermolecular interactions of the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, this method provides precise information on the molecular geometry, conformational preferences, and the nature of non-covalent interactions that dictate the crystal packing. Such data are fundamental to understanding structure-property relationships and for rational drug design.
Bond Lengths, Bond Angles, and Torsional Angles
The molecular geometry of oxazole derivatives has been established through various X-ray diffraction studies. The oxazole ring itself is planar, and its internal bond lengths and angles are well-characterized. While specific values can vary slightly depending on the nature and position of substituents, the general geometric parameters remain consistent across a range of derivatives.
The geometry of the oxazole ring is typically characterized by a distinct pattern of shorter and longer bonds, consistent with its aromatic character. mdpi.com Studies on various oxazole-containing compounds reveal a high degree of bond fixing within the heterocyclic core. researchgate.net For instance, analysis of a series of 4,5-phenyl-oxazoles showed that the molecular geometries were quite similar and aligned with typical values. mdpi.com
The tables below present representative bond lengths and angles for the oxazole ring, compiled from crystallographic data of related structures. The ethanone (B97240) substituent at the C4 position introduces additional geometric parameters, with the C-C and C=O bond lengths of the acetyl group displaying values typical for a ketone conjugated with an aromatic system.
Interactive Table: Typical Bond Lengths in the Oxazole Ring System
| Bond | Typical Length (Å) |
| O1 - C2 | 1.35 - 1.38 |
| C2 - N3 | 1.30 - 1.33 |
| N3 - C4 | 1.37 - 1.40 |
| C4 - C5 | 1.34 - 1.37 |
| C5 - O1 | 1.36 - 1.39 |
Note: Data compiled from representative oxazole structures. researchgate.net
Interactive Table: Typical Bond Angles in the Oxazole Ring System
| Angle | Typical Value (°) |
| C5 - O1 - C2 | 104 - 106 |
| O1 - C2 - N3 | 114 - 116 |
| C2 - N3 - C4 | 108 - 110 |
| N3 - C4 - C5 | 107 - 109 |
| C4 - C5 - O1 | 109 - 111 |
Note: Data compiled from representative oxazole structures. researchgate.net
Crystal Packing and Intermolecular Interactions
An in-depth analysis of a series of bioactive 4,5-phenyl-oxazoles revealed that even in the presence of potential hydrogen bond donors and acceptors, the crystal cohesion is often dominated by a multitude of weaker, less specific interactions. mdpi.comiucr.org The crystal architectures are frequently built upon a hierarchy of these non-covalent forces.
Hydrogen Bonds: While the this compound scaffold lacks strong hydrogen bond donors, the oxazole nitrogen and the carbonyl oxygen are effective acceptors. In derivatives containing groups like -NH2 or -OH, classical N—H⋯O and O—H⋯O hydrogen bonds are observed. iucr.org More commonly, non-classical C—H⋯O and C—H⋯N hydrogen bonds play a significant role in assembling the supramolecular structure. These interactions, though individually weak, collectively guide the formation of specific motifs like chains or layered patterns.
Halogen Bonds: The oxazole nitrogen has been identified as a reliable halogen bond acceptor. rsc.org In co-crystals of oxazole derivatives with halogenated compounds, strong and directional I⋯Noxazole interactions are consistently observed. These bonds can be highly influential in directing crystal packing, with interaction strengths comparable to those seen with pyridine (B92270) nitrogen atoms. rsc.org The oxazole oxygen atom can also participate in halogen bonding, although it is a less frequent interaction site. rsc.org
Ultimately, the combination of these varied intermolecular forces determines the final crystal packing, influencing key physical properties of the solid material such as solubility, melting point, and stability.
Computational Chemistry and Theoretical Studies on 1 Oxazol 4 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to explore the structural and electronic characteristics of oxazole-containing compounds. irjweb.comniscpr.res.in
Density Functional Theory (DFT) has become a popular and effective method for assessing the structural and spectral properties of organic molecules. irjweb.comniscpr.res.in Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional for studying the electronic properties of heterocyclic systems. irjweb.comiosrjournals.org
DFT calculations are used to determine various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. rsc.org Key parameters include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). A low value for chemical hardness and a small energy gap are generally indicative of high chemical reactivity. irjweb.comiosrjournals.org These calculations can predict how a molecule like an oxazole (B20620) derivative might interact with other species, for instance, by adsorbing onto a metal surface in corrosion inhibition studies. irjweb.com
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). irjweb.comniscpr.res.in For oxazole derivatives, the oxygen and nitrogen atoms are typically identified as centers of high electron density, making them susceptible to electrophilic attack. irjweb.com
Ab initio methods are quantum chemistry calculations that rely on first principles without the use of experimental data. While computationally more demanding than DFT, these methods can provide highly accurate predictions for molecular properties. For heterocyclic compounds, ab initio calculations at levels such as Hartree-Fock (HF) with appropriate basis sets are used to determine properties like molecular structure, dipole moment, polarizability, and hyperpolarizability. ajchem-a.com Although specific ab initio studies focused solely on 1-Oxazol-4-YL-ethanone are not extensively documented, the principles are broadly applied across similar organic molecules to achieve high-accuracy benchmarks for their electronic and structural properties.
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding electronic transitions and reactivity. irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com A high HOMO energy (E_HOMO) suggests a better electron donor, whereas a low LUMO energy (E_LUMO) indicates a better electron acceptor. irjweb.comiosrjournals.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.comnih.gov A smaller energy gap implies that less energy is required for electronic excitation, correlating with higher chemical reactivity and lower stability. irjweb.commdpi.com For example, studies on oxazole derivatives have shown that a smaller HOMO-LUMO gap leads to increased reactivity and can enhance inhibition efficiency in various applications. irjweb.com The charge transfer interactions within the molecule are also explained by the magnitude of this energy gap. irjweb.com
| Parameter | Significance | Example Value (Oxazole Derivative irjweb.com) | Example Value (Imidazole Derivative irjweb.com) |
|---|---|---|---|
| E_HOMO | Electron donating ability | -5.6518 eV | -6.2967 eV |
| E_LUMO | Electron accepting ability | 0.8083 eV | -1.8096 eV |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | 4.8435 eV | 4.4871 eV |
| Hardness (η) | Resistance to change in electron distribution | 0.2064 eV | 2.2449 eV |
| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.2128 | - |
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how a small molecule, or ligand, might interact with a biological target, such as a protein or enzyme. nih.gov These methods are central to structure-based drug design. researchgate.net
Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net This prediction helps to understand the strength of the association, often quantified as a binding affinity or docking score. researchgate.netresearchgate.net For derivatives containing oxazole or structurally similar oxadiazole rings, studies have revealed interactions with protein active sites through a combination of forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.commdpi.comnih.gov
The binding affinity is typically expressed in kcal/mol, with more negative values indicating a stronger and more favorable interaction. mdpi.com For instance, studies on 1,3,4-oxadiazole (B1194373) derivatives targeting the E. coli DNA gyrase enzyme reported good binding affinities, with the oxadiazole nucleus interacting with key amino acid residues like valine and tyrosine. mdpi.com The specific interactions and the resulting binding energy are highly dependent on the substituents attached to the core heterocyclic ring. mdpi.com
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity / Score | Reference |
|---|---|---|---|---|
| 1,3,4-Oxadiazole Derivatives | E. coli DNA gyrase | Alanine, Valine, Tyrosine, Glutamine | -8 to -9 kcal/mol | mdpi.com |
| 1,3,4-Oxadiazole Derivatives | Cyclooxygenase-1 (COX-1) | - | ~ -9.5 to -11.5 kcal/mol | mdpi.com |
| 5-Fluorouracil-Oxadiazole Hybrids | VEGFR-2 | Asp1044, Lys866 | Moldock Score: -156.20; H-bond Energy: -7.40 kcal/mol | nih.gov |
| Sulfathiazole Derivatives | MRSA PBP2a | Val141, Thr140, His110 | -7.50 kcal/mol | ajgreenchem.com |
While docking provides a static picture of the binding pose, understanding the dynamic nature of the ligand and its receptor is crucial. Conformational analysis, often initiated with DFT calculations and extended through MD simulations, explores the different spatial arrangements a molecule can adopt and their corresponding energies. niscpr.res.inmdpi.com DFT can be used to scan the potential energy surface to identify low-energy, stable conformers. niscpr.res.in For example, a study on 1,3,4-oxadiazole derivatives found that "sandwich-like" conformations were significantly lower in energy (by 8–10 kcal/mol) compared to more "extended" shapes in the gas phase. mdpi.com
Molecular dynamics simulations build upon this by simulating the movement of atoms in the ligand-protein complex over time. mdpi.comajgreenchem.com This provides insights into the stability of the binding pose and the flexibility of both the ligand and the protein. ajchem-a.com Key metrics such as the Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are monitored. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and remains in a stable conformation. mdpi.comajchem-a.com A smaller Rg value indicates the formation of a more compact and tightly bound complex. mdpi.com This dynamic view provides a more complete understanding of the energy landscape of the binding process, revealing the most probable and stable conformations of the ligand within the active site. nih.gov
Prediction of Pharmacokinetic Properties (ADME)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in computational drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic profile. For oxazole derivatives, various software tools and methodologies are employed to estimate these crucial parameters.
Detailed research findings from studies on related heterocyclic compounds demonstrate the utility of these predictive models. For instance, computational analyses of newly designed oxazole derivatives targeting specific receptors often include a comprehensive ADME assessment. scienceopen.comjcchems.com These studies typically utilize software like SwissADME, QikProp, or similar platforms to calculate key descriptors. scienceopen.comchula.ac.th
Key predicted properties for oxazole derivatives often include:
Human Intestinal Absorption (HIA): Predictions for various coumarin-oxadiazole hybrids showed good to excellent intestinal absorption, often ranging from 71% to 95%. chula.ac.th
Blood-Brain Barrier (BBB) Permeability: Many designed oxazole derivatives are predicted to have negative permeability across the BBB, which is a desirable trait for peripherally acting agents. scienceopen.comjcchems.com
Cytochrome P450 (CYP) Inhibition: In silico models can predict whether a compound is likely to inhibit specific CYP enzymes. Studies on oxazole derivatives have shown that compounds can be selective, with predictions indicating inhibition of enzymes like CYP1A2 and CYP2C19, while showing no inhibition of CYP2C9, CYP2D6, and CYP3A4. scienceopen.comjcchems.com
P-glycoprotein (P-gp) Substrate: Models can predict if a compound is a substrate for efflux pumps like P-gp. Many computationally designed oxazoles were found not to be P-gp substrates. scienceopen.comjcchems.com
Lipophilicity (logP): The octanol-water partition coefficient is a key determinant of absorption and distribution. For a series of computationally designed oxazole derivatives, logP values were found to be within a favorable range of -0.25 to 4.58. scienceopen.com
Topological Polar Surface Area (TPSA): TPSA is a predictor of drug transport properties. For a set of oxazole derivatives, TPSA values were found to be in the range of 35.26 to 128.60 Ų, consistent with good oral absorption potential. scienceopen.comjcchems.comresearchgate.net
The following table represents a typical output from such in silico ADME predictions for a hypothetical series of oxazole analogs, based on data reported for similar compounds.
| Property | Predicted Value Range | Implication |
| LogP (Lipophilicity) | -0.25 to 4.58 | Good balance for solubility and permeability scienceopen.com |
| TPSA (Ų) | 35.26 to 128.60 | Favorable for oral absorption scienceopen.comjcchems.com |
| Human Intestinal Absorption (%) | > 90% | High potential for oral bioavailability scienceopen.comjcchems.com |
| Blood-Brain Barrier Permeability | Negative | Likely does not cross into the central nervous system scienceopen.comjcchems.com |
| P-gp Substrate | No (for most analogs) | Low probability of active efflux from cells scienceopen.comjcchems.com |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway scienceopen.comjcchems.com |
| Skin Permeability (log Kp) | -5.50 to -6.07 cm/s | Indicates potential for transdermal delivery studies japtronline.com |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational methods are indispensable for elucidating the Structure-Activity Relationships (SAR) of bioactive molecules, including the oxazole class. tandfonline.com These studies help identify the key structural features responsible for a compound's biological activity, guiding the design of more potent and selective analogs. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wisdomlib.org For oxazole and related heterocyclic scaffolds like oxadiazole, 2D and 3D-QSAR models have been successfully developed to predict activities such as antifungal, anticancer, and antileishmanial effects. wisdomlib.orgijpsdronline.commdpi.com
In a typical 3D-QSAR study, a set of molecules with known activities is structurally aligned. Then, molecular interaction fields (steric and electrostatic) are calculated around them. ijpsdronline.comoaji.net Statistical methods, such as Partial Least Squares (PLS) regression, are used to create a model correlating these fields with biological activity. ijpsdronline.comoaji.net
A significant 3D-QSAR model for a series of 1,2,4-oxadiazole (B8745197) derivatives as antiproliferative agents yielded robust statistical parameters, demonstrating its predictive power. ijpsdronline.comoaji.net The key findings from such studies often include:
Statistical Significance: A high squared correlation coefficient (r²) indicates a strong correlation between the descriptors and the biological activity. ijpsdronline.comoaji.net For example, a model for oxadiazole derivatives showed an r² of 0.8713. ijpsdronline.comoaji.net
Predictive Power: The model's ability to predict the activity of new compounds is assessed by internal (q²) and external (pred_r²) validation. A study reported a q² of 0.7445 and a pred_r² of 0.8109, indicating high internal and external predictivity. ijpsdronline.comoaji.net
Descriptor Importance: The models reveal which properties are most important for activity. For instance, steric and electrostatic interactions were found to play a crucial role in determining the antiproliferative activity of certain oxadiazole derivatives. ijpsdronline.comoaji.net
The table below summarizes the statistical results from a representative 3D-QSAR study on oxadiazole derivatives, which would be analogous to a study on this compound analogs. ijpsdronline.comoaji.net
| Statistical Parameter | Value | Description |
| r² (Squared Correlation Coefficient) | 0.8713 | Indicates that 87.13% of the variance in biological activity is explained by the model. |
| q² (Cross-validated r²) | 0.7445 | Demonstrates the model's internal predictive ability (robustness). |
| pred_r² (External Validation r²) | 0.8109 | Shows the model's ability to predict the activity of an external test set of compounds. |
| pred_r²se (Standard Error of Prediction) | 0.1321 | Represents the error in the predictions for the external test set. |
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.com This "pharmacophore" represents the key interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) between a ligand and its target receptor. tandfonline.com
This technique has been successfully applied in the rational design of oxazole-containing compounds. nih.gov For example, a pharmacophore-guided design strategy was used to discover a series of potent and selective S1P1 receptor agonists containing triazole or oxazole rings. nih.gov The process typically involves:
Feature Identification: Analyzing a set of active molecules to identify common chemical features that are crucial for activity.
Model Generation: Building a 3D model that defines the spatial relationships between these identified features.
Database Screening: Using the generated pharmacophore model as a 3D query to search compound libraries for new molecules that fit the model.
The key features identified in pharmacophore models for oxazole derivatives often include aromatic rings, hydrogen bond acceptors (like the nitrogen and oxygen atoms in the oxazole ring), and hydrophobic groups, which are essential for binding to enzymes and receptors. tandfonline.commdpi.com
Virtual Screening for Analog Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This method allows researchers to prioritize a smaller number of promising candidates for experimental testing, saving time and resources.
Structure-based virtual screening, which involves docking candidate molecules into the 3D structure of a target protein, is a common approach. This method was used to identify a new class of 1,2,5-oxadiazole inhibitors for the SENP2 protease. nih.gov The screening protocol involved:
Library Preparation: Assembling a large database of small molecules (e.g., the ZINC database). researchgate.netresearchgate.net
Initial Filtering: Using shape and electrostatic similarity to pre-filter the library, selecting molecules with properties complementary to the target's binding site. nih.gov
Molecular Docking: Docking the filtered compounds into the receptor's active site to predict their binding orientation and affinity (docking score). nih.gov
Prioritization: Ranking the compounds based on their docking scores and visual inspection of their binding poses to select candidates for biological assay. nih.gov
In one such study, an initial virtual screen led to the identification of eight compounds with significant SENP2 inhibition (>40% at 30 μM). nih.gov Subsequent screening of structurally related analogs helped to explore the structure-activity relationship and improve potency, with the most active compounds showing IC50 values of 5.9 μM and 3.7 μM. nih.gov This demonstrates the power of virtual screening to discover novel scaffolds, such as oxazoles, for therapeutic targets. nih.gov
Synthetic Applications and Chemical Transformations of 1 Oxazol 4 Yl Ethanone
Role as a Precursor in Complex Molecule Synthesis
1-Oxazol-4-yl-ethanone, also known as 4-acetyloxazole, is a versatile heterocyclic ketone that serves as a valuable starting material in the synthesis of more complex molecular architectures. The inherent reactivity of the oxazole (B20620) ring, combined with the synthetically flexible acetyl group, allows for its elaboration into a wide array of intricate structures, including fused heterocyclic systems and analogs of natural products.
Building Block for Fused Heterocyclic Systems
The strategic placement of the carbonyl and the oxazole nitrogen atom in this compound makes it an ideal precursor for constructing fused bicyclic and polycyclic heterocyclic systems. The acetyl group's α-protons can be functionalized or can participate directly in cyclocondensation reactions with various binucleophiles to form an adjacent, fused ring.
A primary application is in the synthesis of oxazolo[5,4-d]pyrimidines . This scaffold is considered a purine analog, where the imidazole ring of purine is replaced by an oxazole ring, making these compounds of significant interest in medicinal chemistry as potential antimetabolites. mdpi.com The general synthetic approach involves the reaction of a 5-aminooxazole derivative, which can be accessed from this compound, with reagents that provide the necessary atoms to form the pyrimidine ring. nih.govnih.gov For instance, condensation of a 5-amino-4-cyanooxazole with isothiocyanates can yield oxazolo[5,4-d]pyrimidine derivatives. researchgate.net
Another key strategy involves building a pyridine (B92270) ring fused to the oxazole core. The synthesis of furo/pyrrolo[2,3-b]pyridines , for example, often relies on the construction of a furan or pyrrole ring onto a pre-existing pyridine, or vice-versa. ias.ac.in Methodologies applicable to this compound would involve converting the acetyl group into a reactive intermediate that can undergo intramolecular cyclization or react with a three-carbon unit to form the fused pyridine ring.
The following table summarizes representative transformations where an oxazole precursor is used to generate fused heterocyclic systems.
| Starting Oxazole Derivative | Reagent(s) | Fused Heterocyclic System | Reference |
| 5-Amino-2-substituted-oxazole-4-carbonitrile | Triethyl orthoformate, then an amine (e.g., methylamine) | 7-Alkylamino-oxazolo[5,4-d]pyrimidine | nih.gov |
| 5-Amino-4-cyano-1,3-oxazole | Isothiocyanates | Oxazolo[5,4-d]pyrimidine | researchgate.net |
| 2-Mercapto-5-benzoylamino-4-hydroxypyrimidine | Phosphoryl trichloride (POCl₃) | Oxazolo[5,4-d]pyrimidine | nih.gov |
This table illustrates general pathways for synthesizing oxazolo-fused systems, for which this compound can serve as a foundational precursor.
Synthesis of Macrocycles and Natural Product Analogs
The 4-acyl oxazole moiety is a recurring structural motif in a variety of bioactive natural products. researchgate.net Its presence within these complex molecules highlights its significance as a stable and functional component that contributes to their biological activity. Oxazole-containing peptides, often of marine origin, represent a major class of such natural products, where the oxazole ring is typically formed through the cyclization of serine or threonine residues. mdpi.com
The utility of this compound in this context is as a robust building block for the total synthesis of these natural products or their simplified, biologically active analogs. The oxazole can be pre-formed and then incorporated into a larger carbon skeleton via reactions of its acetyl group (e.g., aldol reactions, alkylations) or through cross-coupling reactions at other positions of the ring.
Several notable natural products feature a 4-substituted oxazole core, demonstrating the relevance of this scaffold.
| Natural Product | Structural Feature | Biological Activity |
| Diazonamide A | Contains a complex, macrocyclic structure with oxazole units. | Antitumor |
| Muscoride A | A 19-membered macrocyclic peptide containing a 2,4-disubstituted oxazole. | Cytotoxic |
| Phthoxazolin A | Features a 4-acyl oxazole derivative within its structure. | Miticidal, Nematicidal |
| Oxazolismycin | A novel natural product characterized by an oxazole-pyridine scaffold. nih.gov | Angiotensin-converting enzyme (ACE) inhibition. nih.gov |
This table showcases examples of natural products where the 4-acyl oxazole or a related substructure is a key component. researchgate.net
The synthesis of these molecules or their analogs can leverage this compound as a key fragment, simplifying the synthetic route and allowing for the generation of diverse analogs for structure-activity relationship (SAR) studies.
Chiral Auxiliary Applications
The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.orgnih.gov In this field, heterocyclic compounds known as oxazolidinones , particularly Evans' auxiliaries, are among the most effective and widely used for stereoselective alkylations, aldol reactions, and other C-C bond-forming transformations. rsc.orgresearchgate.net These auxiliaries are saturated heterocyclic systems containing a carbonyl group within the ring.
In contrast, the application of the aromatic This compound as a traditional, cleavable chiral auxiliary is not a well-established or documented strategy in the chemical literature. The stability and aromaticity of the oxazole ring make it unsuitable for the typical attachment and subsequent removal processes that define the function of a chiral auxiliary. Therefore, this specific compound is not generally considered for chiral auxiliary applications in the same manner as its saturated oxazolidinone counterparts.
Development of Novel Reagents and Catalysts
The structural framework of this compound provides a versatile platform for the development of specialized reagents and catalyst ligands. The oxazole ring can act as a coordinating N-donor, and the acetyl group can be chemically modified to introduce additional ligating atoms (e.g., oxygen, phosphorus, or another nitrogen), leading to multidentate ligands for catalysis.
Ligand Design in Transition Metal Catalysis
The oxazole moiety is a key component in a variety of successful ligands for asymmetric catalysis, most notably in combination with an oxazoline (BOX ligands) or a pyridine. The pyridine-oxazole structural motif, for instance, is found in natural products and has been adapted for use in transition metal catalysis. mdpi.com Vanadium complexes bearing substituted oxazole-oxazoline ligands have been shown to be active catalysts for ethylene polymerization and copolymerization. mdpi.com
This compound can serve as an excellent starting point for creating novel ligand families. The acetyl group is readily transformable into a range of other functionalities that can serve as coordinating sites.
Potential Ligand Modifications from this compound:
Reduction: Reduction of the ketone to a secondary alcohol creates a chiral center and introduces an O-donor site, forming a bidentate N,O-ligand scaffold.
Oxime Formation: Conversion of the ketone to an oxime introduces a second nitrogen atom, providing access to N,N-ligand precursors.
Reductive Amination: Reaction with amines can lead to aminoethyl-substituted oxazoles, another important class of N,N-ligands.
Conversion to an Oxazoline: A multi-step sequence starting with the reduction of the ketone, followed by conversion to an amino alcohol and subsequent cyclization, could yield novel oxazole-oxazoline hybrid ligands, which are valuable in asymmetric catalysis. researchgate.net
The following table illustrates hypothetical, yet synthetically accessible, ligand structures that could be derived from this compound.
| Ligand Type | Potential Structure Derived from this compound | Coordinating Atoms | Potential Catalytic Application |
| Amino-alcohol | 1-(Oxazol-4-yl)ethan-1-ol | N, O | Asymmetric transfer hydrogenation |
| Diamine | N-R-1-(Oxazol-4-yl)ethan-1-amine | N, N | Asymmetric C-C bond formation |
| Phosphine-oxazole | (Diphenylphosphino)ethyl-oxazole | N, P | Asymmetric hydrogenation, allylic alkylation |
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Many common organocatalysts rely on the Lewis or Brønsted basicity of a nitrogen atom (e.g., in cinchona alkaloids, prolinol derivatives, or DMAP) to activate substrates.
The nitrogen atom in the oxazole ring of this compound is significantly less basic than that in commonly used organocatalysts. The conjugate acid of oxazole has a pKa of approximately 0.8, indicating that the parent heterocycle is a very weak base. wikipedia.org This low basicity means that the oxazole nitrogen is generally not effective at activating substrates through conventional hydrogen bonding or deprotonation mechanisms that are central to many organocatalytic cycles.
Consequently, the use of this compound or its simple derivatives as organocatalysts is an underexplored area of research with limited examples in the literature. While some specialized heterocyclic catalysts exist, the inherent electronic properties of the oxazole ring make it a challenging scaffold for traditional organocatalytic applications.
Mechanistic Probes in Organic Reactions
Tracing Reaction Pathways
There is no available research that demonstrates the use of this compound in tracing reaction pathways through methods such as isotopic labeling or crossover experiments.
Investigating Selectivity and Stereocontrol
Similarly, there is a lack of published studies that investigate how the structural and electronic properties of this compound are utilized to probe the factors governing regioselectivity, chemoselectivity, or stereocontrol in chemical transformations.
Biological Research and Mechanistic Insights
Molecular Mechanisms of Action
The biological effects of compounds based on the oxazole (B20620) scaffold are dictated by their interactions at the molecular level. Studies on derivatives of 1-Oxazol-4-YL-ethanone have begun to shed light on how these molecules engage with proteins and influence cellular signaling, primarily through enzyme inhibition and receptor antagonism.
Interaction with Enzymes and Receptors
Research has identified that oxazole-containing compounds can interact with specific enzymes and receptors, leading to the modulation of their activity.
Derivatives of 4-piperidyl oxazole have been identified as antagonists for alpha1-adrenergic receptor subtypes. nih.gov Mutational studies combined with ligand binding assays were employed to understand the basis for this antagonism. These studies help to pinpoint the specific regions within the receptors that are crucial for the binding of these oxazole-based ligands. nih.gov
In the domain of enzyme inhibition, a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, which are structurally related to this compound, have been synthesized and evaluated for their ability to inhibit human acetylcholinesterase (hAChE), an enzyme critical for nerve impulse transmission. nih.gov These compounds were found to be reversible inhibitors of hAChE. nih.gov Molecular docking studies suggest that the binding involves non-covalent interactions with the enzyme. nih.gov
Specific Biological Targets (e.g., Kinases, Hydrolases)
The specific biological targets identified for oxazole derivatives highlight their potential as modulators of physiological processes.
Hydrolases: Human acetylcholinesterase (hAChE) has been identified as a specific target for oxazolone (B7731731) derivatives. nih.gov This enzyme belongs to the serine hydrolase family and is a key component of the cholinergic nervous system. The inhibitory activity of these compounds underscores the potential for the oxazole scaffold in designing enzyme-specific modulators.
Receptors: Alpha1-adrenergic receptors are a specific target for 4-piperidyl oxazole antagonists. Studies involving chimeric receptors and site-directed mutagenesis have helped to identify individual amino acid residues within the transmembrane domains of these receptors that significantly impact ligand binding affinity and selectivity. nih.gov
There is currently limited specific information available from the searched resources regarding the direct interaction of this compound with kinases.
Cellular Pathway Modulation
The interaction of oxazole derivatives with enzymes and receptors can lead to the modulation of various cellular signaling pathways. For instance, by antagonizing alpha1-adrenergic receptors, 4-piperidyl oxazole derivatives can interfere with signaling pathways that regulate smooth muscle contraction and other physiological processes. Similarly, the inhibition of acetylcholinesterase by oxazolone derivatives can modulate cholinergic neurotransmission, impacting cognitive and neuromuscular functions. nih.govnih.gov However, detailed studies mapping the specific downstream effects and comprehensive pathway modulation by this compound itself are not extensively detailed in the available research.
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For oxazole derivatives, these studies have provided insights into the key features necessary for their interaction with biological targets.
Elucidation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the biologically active derivatives of this compound, key pharmacophoric features have been identified.
For acetylcholinesterase inhibitors, the benzylidene-oxazolone core serves as a critical pharmacophore. The specific arrangement of the aromatic rings and the oxazolone heterocycle is vital for fitting into the enzyme's active site. nih.gov
In the case of alpha1-adrenergic receptor antagonists, the 4-piperidyl oxazole structure is the essential pharmacophoric unit responsible for receptor binding and antagonism. nih.gov
Impact of Substituents on Biological Efficacy
The modification of the core oxazole structure with different substituents has a profound impact on biological activity.
For the oxazolone-based inhibitors of human acetylcholinesterase, the nature of the functional group on the benzylidene ring plays a vital role in determining the inhibitory potency. nih.gov A study of seven derivatives showed a range of inhibitory activities, highlighting the sensitivity of the enzyme to different substitution patterns. nih.gov
Table 1: Inhibitory Activity of Benzylidene Oxazolone Derivatives against hAChE
| Compound | Inhibition at 300 µM | IC50 (µM) | Ki (µM) |
|---|---|---|---|
| Derivative 1 | >75% | 9 | 2 |
| Derivative 2 | >51% | 246 | 198 |
| Derivative 3 | >51% | 246 | 198 |
| Derivative 4 | <51% | >246 | >198 |
| Derivative 5 | >51% | 246 | 198 |
| Derivative 6 | >51% | 246 | 198 |
| Derivative 7 | >51% | 246 | 198 |
Data sourced from a study on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones. nih.gov
In the context of 4-piperidyl oxazole antagonists, modifications to the receptor rather than the ligand have elucidated SAR. Site-directed mutagenesis revealed that mutations at specific positions in the second and fifth transmembrane domains of the alpha1A-adrenergic receptor have a major impact on subtype selectivity, demonstrating the crucial role of precise structural interactions between the oxazole ligand and the receptor. nih.gov
Design of Analogs with Enhanced Biological Profiles
The strategic design of analogs based on the this compound scaffold is a key approach in medicinal chemistry to enhance biological activity, selectivity, and pharmacokinetic properties. This process is guided by structure-activity relationship (SAR) studies, which systematically evaluate how modifications to the chemical structure of a molecule affect its biological function. For oxazole-containing compounds, SAR studies have revealed that substitutions at various positions on the oxazole ring and the ethanone (B97240) side chain can significantly influence their therapeutic potential.
One common strategy involves the substitution of the terminal phenyl group of the acyl side chain. A systematic series of aryl replacements and phenyl substitutions can be examined to probe the binding pocket of the target protein. For instance, replacing the phenyl group with larger aromatic systems like naphthyl or introducing substituents with varying electronic and steric properties (e.g., chloro, methyl) can lead to more potent inhibitors. It has been observed in related heterocyclic compounds that such modifications can result in a significant increase in inhibitory potency.
Another design approach focuses on introducing conformational restrictions to the side chains. This can be achieved by incorporating cyclic structures or double/triple bonds to limit the flexibility of the molecule. Such restrictions can lock the analog into a bioactive conformation, leading to a more favorable interaction with the target and, consequently, higher potency. For example, the introduction of a biphenyl (B1667301) moiety or other rigid linkers has been shown to produce exceptionally potent inhibitors in similar compound series.
Furthermore, the introduction of heteroatoms (such as oxygen, nitrogen, or sulfur) or electron-withdrawing groups within the linking side chain is a strategy employed to modulate the physicochemical properties and binding interactions of the analogs. While these modifications can sometimes lead to a decrease in potency, strategic placement can result in effective inhibitors with improved profiles. The goal is to optimize interactions with the active site of the target enzyme or receptor through hydrogen bonding, hydrophobic interactions, or other non-covalent forces.
Advanced Biological Assay Methodologies
In Vitro Enzyme Inhibition Assays
In vitro enzyme inhibition assays are fundamental in determining the potency and mechanism of action of newly synthesized analogs of this compound. These assays measure the ability of a compound to reduce the activity of a specific enzyme, which is often a key player in a disease pathway.
A common method is the colorimetric inhibitor screening assay. In this setup, the enzyme, its substrate, and the test compound are incubated together. The enzymatic reaction produces a colored product, and the intensity of the color is measured using a microplate reader at a specific wavelength. The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells without the inhibitor. From this data, the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, can be determined.
For instance, in the study of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors, a novel series of oxadiazole derivatives were evaluated for their inhibitory activity. The most potent compounds from this series exhibited highly selective and potent GSK-3β inhibitory activity in vitro. nih.gov The binding mode of the most active compound was further elucidated by obtaining an X-ray co-crystal structure with the GSK-3β enzyme. nih.gov
Similarly, for fatty acid amide hydrolase (FAAH) inhibitors, a systematic study of the structure-activity relationships of α-ketooxazole inhibitors was conducted. A series of aryl replacements for the terminal phenyl group of the C2 acyl side chain led to the identification of inhibitors with picomolar potency. scispace.com
The following table provides examples of enzyme inhibition data for oxadiazole derivatives, which are structurally related to oxazoles:
| Compound ID | Target Enzyme | IC50 (µM) |
| Compound A | GSK-3β | 0.025 |
| Compound B | FAAH | 0.00075 |
| Compound C | COX-2 | 4.83 |
This table is interactive. You can sort the data by clicking on the column headers.
Cell-Based Assays for Proliferation and Viability
Cell-based assays are crucial for evaluating the effects of this compound analogs on cellular processes such as proliferation and viability, particularly in the context of cancer research. These assays provide insights into the cytotoxic or cytostatic effects of the compounds on various cell lines.
One of the most widely used methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. Cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, the MTT reagent is added, and the formazan crystals are solubilized. The absorbance is then measured with a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. From this data, the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) values can be determined.
For example, a study on novel 1,2,4-oxadiazole (B8745197)/quinazoline-4-one hybrids evaluated their antiproliferative activity against various cancer cell lines. frontiersin.org The most potent derivative demonstrated a GI50 of 1.16 µM. frontiersin.org In another study, oxadiazole derivatives were tested for their antiproliferative effects in four different human cancer cell lines, with every chemical showing comparatively high activity.
The following table presents antiproliferative activity data for some oxadiazole derivatives against different cancer cell lines:
| Compound ID | Cell Line | GI50 (µM) |
| Compound X | HeLa | 3.30 |
| Compound Y | MCF-7 | 4.25 |
| Compound Z | A549 | 4.11 |
This table is interactive. You can sort the data by clicking on the column headers.
Receptor Binding Studies
Receptor binding studies are essential for identifying and characterizing the interaction of this compound analogs with specific biological receptors. These assays are particularly important for compounds designed to act as agonists or antagonists at G-protein coupled receptors (GPCRs) or other receptor types.
Radioligand binding assays are a common technique used to determine the affinity of a test compound for a receptor. In this assay, a radiolabeled ligand with known high affinity and specificity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor. After incubation, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptor is measured. The data is then used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.
For instance, a novel series of oxadiazole derivatives were identified as high-affinity EP1 receptor antagonists. The derivative with the highest affinity displayed a binding IC50 of 2.5 nM. nih.gov In another example, a library of 1,2,4-oxadiazole derivatives was evaluated, leading to the discovery of new Farnesoid X Receptor (FXR) antagonists. ambeed.com
The following table shows hypothetical receptor binding data for illustrative purposes:
| Compound ID | Receptor Target | Binding Affinity (Ki, nM) |
| Analog 1 | Receptor A | 15.2 |
| Analog 2 | Receptor A | 5.8 |
| Analog 3 | Receptor B | 25.1 |
This table is interactive. You can sort the data by clicking on the column headers.
Future Research Directions and Perspectives for 1 Oxazol 4 Yl Ethanone
Advancements in Asymmetric Synthesis of Enantiopure Derivatives
The development of stereochemically pure compounds is a cornerstone of modern pharmacology and materials science. For derivatives of 1-oxazol-4-yl-ethanone, achieving enantiopurity is a critical future goal to modulate biological activity and construct advanced materials with specific chiroptical properties. Future research is trending towards the development of novel catalytic systems that can achieve high levels of stereocontrol.
A significant research direction involves the design of new chiral ligands for transition metal-catalyzed reactions. Inspired by recent successes in asymmetric catalysis, researchers are exploring planar-chiral oxazole-pyridine N,N-ligands for palladium-catalyzed reactions ijpsonline.com. These systems have shown excellent enantioselectivity in cyclization reactions and could be adapted for stereoselective modifications of the ethanone (B97240) side chain of this compound or for building the chiral oxazole (B20620) ring from acyclic precursors. The development of catalysts that can simultaneously construct the oxazole ring and a chiral axis represents a particularly ambitious and impactful frontier, a concept known as de novo azole synthesis acs.org.
Furthermore, adapting established synthetic routes, such as the van Leusen oxazole synthesis, for asymmetric transformations is a promising area tandfonline.comkthmcollege.ac.in. This could be achieved through the use of chiral phase-transfer catalysts or by developing chiral versions of the tosylmethylisocyanide (TosMIC) reagent. The table below illustrates the potential of modern catalytic systems, which serves as a benchmark for future developments in enantioselective oxazole synthesis.
| Catalyst System | Reaction Type | Achievable Enantiomeric Excess (ee) | Potential Application for this compound Derivatives |
| Palladium(II) Acetate / Chiral N,N-Ligand | Asymmetric Cyclization | Up to 99% | Synthesis of chiral fused-ring systems incorporating the oxazole core. ijpsonline.com |
| Chiral Phosphoric Acid (CPA) | Enantioselective C-H Arylation | Up to 98% | Direct stereoselective functionalization of the oxazole ring or its substituents. acs.org |
| Gold(I) / Chiral Phosphonite Ligand | Intramolecular Hydroarylation | Up to 99% | Creation of complex, helical structures derived from oxazole precursors. |
| Copper/Tol-BINAP Complex | [4+1] Cycloaddition | Up to 97% | Asymmetric synthesis of related nitrogen-containing heterocycles starting from oxazole-derived synthons. ambeed.com |
This table presents representative data from modern asymmetric catalysis to illustrate the high levels of enantioselectivity that are the target for future synthesis of chiral this compound derivatives.
Exploration of Novel Bioactivities and Therapeutic Applications
The oxazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. ijpsonline.comtandfonline.comresearchgate.net Derivatives of this compound are prime candidates for exploration into new therapeutic areas, leveraging the scaffold's ability to interact with a wide range of biological targets through various non-covalent interactions. ijpsonline.comnih.gov
Anticancer Drug Discovery: A primary focus of future research will be on developing novel anticancer agents. Oxazole derivatives have been shown to inhibit critical cancer-related targets, including tubulin, protein kinases, and DNA topoisomerases. ijpsonline.comtandfonline.comkthmcollege.ac.in Future work will involve synthesizing libraries of compounds derived from this compound and screening them against a wide array of cancer cell lines. Research will likely focus on creating derivatives that target novel pathways, such as STAT3 signaling or G-quadruplex DNA structures, to overcome resistance to existing therapies. ijpsonline.com
Antimicrobial Agents: With the rise of multidrug-resistant pathogens, there is an urgent need for new antibiotics. The oxazole nucleus is a component of clinically used antibiotics and represents a promising starting point for new drug discovery. organic-chemistry.orgnih.gov Future investigations will explore how modifications to the this compound structure can yield compounds with potent activity against resistant bacteria and fungi. organic-chemistry.orgrsc.orgrsc.org
Other Therapeutic Areas: The versatility of the oxazole scaffold extends to numerous other potential applications. Research is ongoing into oxazole derivatives as anti-inflammatory, antidiabetic, antiviral, and anti-neuropathic agents. tandfonline.comresearchgate.netjsynthchem.com The systematic exploration of derivatives of this compound could lead to breakthroughs in these and other disease areas. The following table summarizes the broad spectrum of bioactivities associated with the oxazole scaffold, indicating promising research directions.
| Therapeutic Area | Biological Target/Mechanism | Example Activity of Oxazole Derivatives | Reference |
| Oncology | Tubulin Polymerization Inhibition, Kinase Inhibition, DNA Topoisomerase Inhibition | IC₅₀ values in the nanomolar range against various cancer cell lines. | ijpsonline.comtandfonline.com |
| Infectious Disease | Bacterial Cell Wall Synthesis, Fungal Ergosterol Biosynthesis | Potent activity against Staphylococcus aureus, E. coli, and Candida albicans. | organic-chemistry.orgrsc.org |
| Inflammation | Cyclooxygenase-2 (COX-2) Inhibition | Selective inhibition of COX-2 over COX-1, suggesting lower gastrointestinal side effects. | researchgate.net |
| Diabetes | Peroxisome Proliferator-Activated Receptor γ (PPARγ) Agonism | Modulation of glucose and lipid metabolism. | mdpi.com |
| Neurological Disorders | Acetylcholinesterase (AChE) Inhibition | Potential for Alzheimer's disease treatment. | alchempharmtech.com |
This table highlights the diverse therapeutic potential of the oxazole scaffold, providing a roadmap for future bioactivity studies on this compound derivatives.
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, making it faster, cheaper, and more efficient. nih.govrsc.orgjsynthchem.commdpi.com For this compound, these computational tools offer a powerful strategy to navigate the vast chemical space of its potential derivatives and predict their therapeutic utility.
A key future direction is the development and application of Quantitative Structure-Activity Relationship (QSAR) models. ijpsonline.comtandfonline.com By training ML algorithms on existing datasets of oxazole compounds with known biological activities, researchers can build predictive models. kthmcollege.ac.intandfonline.com These models can then be used to virtually screen thousands of hypothetical derivatives of this compound, identifying candidates with the highest probability of being active against a specific target before they are ever synthesized in a lab. This in silico screening process saves significant time and resources. For example, predictive QSAR models built with Associative Neural Networks have been successfully used to identify potential tubulin inhibitors within a series of 1,3-oxazole derivatives. tandfonline.com
Molecular docking simulations represent another critical application. tandfonline.com These computational techniques can model the interaction between a potential drug molecule and its protein target at the atomic level. For derivatives of this compound, docking studies can predict how a compound will bind to the active site of an enzyme or receptor, providing insights into its mechanism of action and helping to prioritize the most promising candidates for synthesis. tandfonline.comalchempharmtech.com
Furthermore, generative AI models are emerging as a tool for de novo drug design. These algorithms can be trained on the structural rules of known active molecules and then be tasked to generate entirely new molecular structures, including novel oxazole derivatives, that are optimized for activity against a specific biological target. This approach moves beyond screening existing ideas to creating novel, highly targeted therapeutic agents.
Development of Supramolecular Assemblies and Material Science Applications
Beyond its biomedical potential, the this compound scaffold is a promising candidate for the development of advanced materials. The nitrogen and oxygen atoms in the oxazole ring, along with the carbonyl oxygen of the ethanone group, can act as coordination sites for metal ions, making these molecules excellent ligands for constructing supramolecular structures like coordination polymers and metal-organic frameworks (MOFs). kthmcollege.ac.inijpsonline.comtandfonline.com
Future research will likely focus on using derivatives of this compound as organic linkers to build porous, crystalline MOFs. By carefully selecting the metal ions and modifying the oxazole ligand, it may be possible to create materials with tailored pore sizes and functionalities. These materials could have applications in gas storage, catalysis, and chemical sensing. For instance, luminescent MOFs, which can detect the presence of specific analytes through changes in their light emission, are a particularly active area of research. rsc.org
The inherent photophysical properties of the oxazole ring also open doors to applications in optoelectronics. Many oxazole-containing compounds exhibit strong fluorescence with high quantum yields. researchgate.net This has led to their investigation as organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. jsynthchem.com Research into derivatives of this compound could focus on tuning their electronic properties to control the color and efficiency of their light emission. By attaching different electron-donating or electron-withdrawing groups to the scaffold, scientists can modulate the molecule's intramolecular charge transfer characteristics, leading to materials with specific luminescent properties for use in displays and lighting technologies. researchgate.netjsynthchem.com
Investigation into Environmental and Sustainable Synthesis of Oxazole Scaffolds
In line with the global push for green chemistry, a significant future direction for research involving this compound is the development of environmentally benign and sustainable synthetic methods. rsc.org Traditional synthetic routes often rely on harsh reagents, toxic solvents, and high energy consumption. Modern research aims to replace these with cleaner, more efficient, and atom-economical alternatives. researchgate.net
One-pot multicomponent reactions are a key area of focus. researchgate.netjsynthchem.com These reactions combine three or more starting materials in a single step to form a complex product, minimizing solvent use and purification steps, which reduces chemical waste. Developing a one-pot synthesis for functionalized 4-acyl oxazoles would be a major advancement.
The use of green energy sources and alternative reaction media is another promising avenue. Microwave-assisted and ultrasound-assisted syntheses have been shown to dramatically reduce reaction times and energy input for the formation of oxazole rings. ijpsonline.comacs.orgijpsonline.commdpi.com Similarly, replacing volatile organic solvents with water or ionic liquids can significantly reduce the environmental impact of the synthesis. ijpsonline.comtandfonline.comjsynthchem.com For example, modifications of the classic van Leusen reaction have been developed that use water as a solvent in the presence of β-cyclodextrin as a catalyst, offering a much greener route to oxazole synthesis. nih.gov
| Green Chemistry Approach | Key Advantages | Relevance to Oxazole Synthesis |
| Microwave/Ultrasound Irradiation | Rapid heating, reduced reaction times, higher yields. | Efficient formation of oxazole and benzoxazole rings in minutes instead of hours. acs.orgijpsonline.com |
| Use of Ionic Liquids/Water | Low volatility, recyclability, reduced toxicity. | Enables reactions like the van Leusen synthesis to be performed in environmentally friendly media. ijpsonline.comijpsonline.comnih.gov |
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Direct assembly of complex oxazole derivatives from simple precursors without isolating intermediates. researchgate.netjsynthchem.com |
| Heterogeneous/Reusable Catalysts | Easy separation and reuse, reduced catalyst waste. | Use of copper catalysts or natural clays for cyclization reactions. tandfonline.comjsynthchem.com |
| Photoredox Catalysis | Uses visible light as an energy source, mild reaction conditions. | Sustainable method for oxidative cyclization to form the oxazole ring without harsh oxidants. organic-chemistry.org |
This table summarizes key green chemistry strategies and their demonstrated or potential application in the sustainable synthesis of oxazole scaffolds.
Q & A
Q. What are the recommended safety protocols for handling 1-Oxazol-4-YL-ethanone in laboratory settings?
Methodological Answer:
- Protective Equipment : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Conduct reactions in fume hoods to minimize inhalation risks .
- Waste Disposal : Segregate chemical waste by hazard class (e.g., halogenated vs. non-halogenated) and use certified waste management services .
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately .
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
- Friedel-Crafts Acylation : React oxazole derivatives with acetyl chloride in the presence of AlCl₃ as a Lewis catalyst .
- Condensation Reactions : Use ketone precursors (e.g., acetylacetone) with aryl oximes under alkaline conditions (pH 10) in methanol, monitored via TLC (petroleum ether:ethyl acetate, 70:30) .
- Purification : Recrystallize crude products using methanol or ethanol to achieve >95% purity .
Q. How can spectroscopic methods characterize this compound?
Methodological Answer:
- IR Spectroscopy : Identify the carbonyl (C=O) stretch near 1700 cm⁻¹ and oxazole ring vibrations (C=N) at 1600–1650 cm⁻¹ .
- NMR : Use ¹H NMR to confirm the acetyl group (singlet at δ 2.5–2.7 ppm) and oxazole protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry : Observe molecular ion peaks (e.g., m/z 123 for the parent compound) and fragmentation patterns .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer:
Q. How can reaction conditions be optimized to minimize byproducts in oxazole-acetyl synthesis?
Methodological Answer:
-
Temperature Control : Maintain 0–5°C during oxime addition to suppress side reactions (e.g., over-acylation) .
-
Catalyst Screening : Compare AlCl₃, FeCl₃, and ZnCl₂ for acylation efficiency (Table 1):
Catalyst Yield (%) Purity (%) AlCl₃ 85 98 FeCl₃ 72 91 ZnCl₂ 65 88 -
Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for reaction kinetics .
Q. How should researchers address contradictions in bioactivity data for oxazole derivatives?
Methodological Answer:
- Iterative Data Analysis : Cross-validate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
- Statistical Rigor : Apply ANOVA or t-tests to differentiate experimental noise from genuine biological effects .
- Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinity .
Data Validation and Reporting
Q. What criteria ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Detailed Protocols : Report exact molar ratios, solvent volumes, and stirring times (e.g., "reflux for 4 hours") .
- Raw Data Inclusion : Provide NMR spectra, HPLC chromatograms, and crystallographic CIF files in supplementary materials .
- Error Margins : Calculate standard deviations for yield and purity across triplicate experiments .
Safety and Ethical Compliance
Q. How should accidental exposure to this compound be documented in research publications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
